1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-
Overview
Description
1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- (hereafter referred to as BFPN) is a synthetic compound that has become increasingly popular due to its potential applications in scientific research. BFPN has been studied for its unique properties, which make it attractive for use in various experiments and applications.
Scientific Research Applications
Chemical Synthesis and Modification:
- Biphenyl derivatives like 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- are used in chemical synthesis. For instance, non-specific tritiation of carcinogenic aromatic amines is carried out by acid catalyzed exchange of nitro compounds, where biphenyl derivatives can serve as precursors (Breeman, Kaspersen, & Westra, 1978).
Liquid Crystal Technology:
- These compounds are utilized in the development of liquid crystals. The preorganization effect of polar supermolecules on dielectric anisotropy in a nematic liquid crystalline phase has been studied, where biphenyl derivatives are key components (Yoshizawa, Segawa, & Ogasawara, 2005).
Herbicide Development:
- In agricultural chemistry, biphenyl derivatives have been synthesized and analyzed for herbicidal activity, particularly as pyrazolyl trifluorotolyl ethers (Clark, 1996).
Material Science:
- These compounds are significant in material science, especially in the synthesis of novel polymers and materials with unique properties (Yin et al., 2005).
Photophysical Studies:
- Research on photophysical properties of biphenyl derivatives in solutions has been conducted, exploring their potential in various applications like sensor technologies (Sadowska et al., 2010).
Pharmaceutical Research:
- While explicitly excluding drug use and dosage information, it is notable that biphenyl derivatives have been investigated for their interactions with biological systems, potentially aiding in the design of therapeutic agents (Majellaro et al., 2017).
properties
IUPAC Name |
2-fluoro-1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-11-7-9(3-6-12(11)18(19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZDNGLCLMGLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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